6-Amino-5-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
6-Amino-5-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrimidine ring substituted with amino, bromo, and isobutyl groups, which contribute to its unique chemical properties and reactivity.
Scientific Research Applications
6-Amino-5-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting with a suitable β-keto ester and urea, the reaction proceeds through a series of steps involving bromination and alkylation to introduce the bromo and isobutyl groups, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the bromo group can produce a variety of substituted pyrimidines.
Mechanism of Action
The mechanism of action of 6-Amino-5-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the amino and bromo groups can influence its binding affinity and specificity, while the isobutyl group may affect its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-chloro-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar structure with a chlorine atom instead of bromine.
6-Amino-5-fluoro-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: Contains a fluorine atom in place of bromine.
6-Amino-5-iodo-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: Features an iodine atom instead of bromine.
Uniqueness
The uniqueness of 6-Amino-5-bromo-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the bromo group can enhance its electrophilic character, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
6-amino-5-bromo-1-(2-methylpropyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O2/c1-4(2)3-12-6(10)5(9)7(13)11-8(12)14/h4H,3,10H2,1-2H3,(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGXNRDFTXINIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C(=O)NC1=O)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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